1-Chloroethyl Cyclohexanecarboxylate

Structural elucidation Chemical identity verification Analytical reference standards

1-Chloroethyl cyclohexanecarboxylate (CAS 58304-47-5) is an organic carboxylate ester with molecular formula C9H15ClO2 and a molecular weight of 190.67 g/mol, formed by esterification of cyclohexanecarboxylic acid with 1-chloroethanol. It belongs to the broader class of 1-chloroalkyl esters that also encompasses the structurally related but chemically distinct 1-chloroethyl cyclohexyl carbonate (CAS 99464-83-2; C9H15ClO3; MW 206.67), which differs by one additional oxygen atom in its carbonate functional group.

Molecular Formula C9H15ClO2
Molecular Weight 190.67
CAS No. 58304-47-5
Cat. No. B2756257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloroethyl Cyclohexanecarboxylate
CAS58304-47-5
Molecular FormulaC9H15ClO2
Molecular Weight190.67
Structural Identifiers
SMILESCC(OC(=O)C1CCCCC1)Cl
InChIInChI=1S/C9H15ClO2/c1-7(10)12-9(11)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3
InChIKeyHDROJQNEUPUFCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Chloroethyl Cyclohexanecarboxylate (CAS 58304-47-5): Technical Baseline and Structural Identity for Informed Procurement


1-Chloroethyl cyclohexanecarboxylate (CAS 58304-47-5) is an organic carboxylate ester with molecular formula C9H15ClO2 and a molecular weight of 190.67 g/mol, formed by esterification of cyclohexanecarboxylic acid with 1-chloroethanol . It belongs to the broader class of 1-chloroalkyl esters that also encompasses the structurally related but chemically distinct 1-chloroethyl cyclohexyl carbonate (CAS 99464-83-2; C9H15ClO3; MW 206.67), which differs by one additional oxygen atom in its carbonate functional group . The compound is commercially categorized as a research chemical and versatile small-molecule scaffold supplied primarily through specialty chemical distributors at purities of ≥95% . Unlike its carbonate analog, which is well-characterized as a key intermediate and potential genotoxic impurity in the industrial synthesis of the antihypertensive prodrug Candesartan Cilexetil, 1-chloroethyl cyclohexanecarboxylate occupies a distinct procurement niche as a comparator compound, building block, and scaffold for exploratory medicinal chemistry and organic synthesis applications [1].

Why 1-Chloroethyl Cyclohexanecarboxylate Cannot Be Interchanged with 1-Chloroethyl Cyclohexyl Carbonate in Scientific and Industrial Workflows


Despite sharing the 1-chloroethyl and cyclohexyl structural motifs, 1-chloroethyl cyclohexanecarboxylate (carboxylate ester; C9H15ClO2; MW 190.67) and 1-chloroethyl cyclohexyl carbonate (carbonate ester; C9H15ClO3; MW 206.67) are chemically non-interchangeable species. The carboxylate contains a direct ester linkage to the cyclohexane ring (R–C(=O)–O–CHClCH3), whereas the carbonate inserts an additional oxygen atom between the carbonyl and the cyclohexyl moiety (R–O–C(=O)–O–CHClCH3), producing a 16 Da mass difference [1]. This fundamental structural divergence yields distinct physicochemical properties, reactivity profiles, and hazard classifications: the carbonate is widely established as a dedicated intermediate for Candesartan Cilexetil prodrug synthesis with validated GC-MS analytical methods (LOD 0.007 µg/mL; LOQ 0.021 µg/mL), while the carboxylate is positioned as a research building block and scaffold with minimal published analytical characterization [2]. Furthermore, the carbonate carries a GHS Danger classification (H314: severe skin burns and eye damage; H341: suspected of causing genetic defects), whereas the carboxylate is classified as not controlled and not hazardous for shipping under standard transport regulations [3]. Procurement decisions predicated on assuming functional equivalence between these two compounds risk analytical identity errors, regulatory non-compliance in impurity profiling workflows, and inappropriate hazard handling.

Quantitative Differentiation Evidence for 1-Chloroethyl Cyclohexanecarboxylate (CAS 58304-47-5) Relative to Closest Analogs


Structural and Molecular Weight Differentiation: Carboxylate Ester vs. Carbonate Ester Core

1-Chloroethyl cyclohexanecarboxylate (CAS 58304-47-5) is a carboxylate ester (C9H15ClO2; MW 190.67) in which the cyclohexane ring is directly attached to the ester carbonyl carbon. Its closest structural analog, 1-chloroethyl cyclohexyl carbonate (CAS 99464-83-2), is a carbonate ester (C9H15ClO3; MW 206.67) bearing an additional ether-type oxygen between the carbonyl and the cyclohexyl ring . This structural difference produces a monoisotopic mass difference of 16 Da (190.07605 vs. 206.07082 Da) [1], which is sufficient to resolve the two compounds by high-resolution mass spectrometry. The carbonate analog dominates the published literature as a dedicated pharmaceutical intermediate, whereas the carboxylate is a distinct chemical entity with an independent CAS registry number and InChIKey (HDROJQNEUPUFCP-UHFFFAOYSA-N) .

Structural elucidation Chemical identity verification Analytical reference standards

Hazard and Shipping Classification: Non-Hazardous Carboxylate vs. GHS Danger-Classified Carbonate

1-Chloroethyl cyclohexanecarboxylate (CAS 58304-47-5) is classified by its primary commercial distributor (Biosynth, via Hoelzel-Biotech) as 'Not controlled, not hazardous for shipping' under standard transport regulations [1]. In contrast, 1-chloroethyl cyclohexyl carbonate (CAS 99464-83-2) carries a GHS 'Danger' signal word with hazard statements including H314 (causes severe skin burns and eye damage), H317 (may cause an allergic skin reaction), and H341 (suspected of causing genetic defects) . The carbonate's genotoxicity concern is formally acknowledged in regulatory guidelines (EMEA), where it is classified as a potential genotoxic impurity requiring quantification at a limit of 0.49 µg/mL (49 µg/g) in Candesartan Cilexetil drug substance [2]. No equivalent genotoxicity alert or regulatory quantification limit has been published for the carboxylate.

Laboratory safety Chemical logistics Regulatory compliance

Commercial Purity Specifications: ≥95% Carboxylate vs. >98.0%(GC) Carbonate

Commercially available 1-chloroethyl cyclohexanecarboxylate is offered at a minimum purity of 95% (CymitQuimica, sourced from Biosynth) . By comparison, 1-chloroethyl cyclohexyl carbonate is routinely supplied at >98.0% purity as determined by gas chromatography (GC), with major suppliers including TCI Chemicals and Fisher Scientific providing GC-verified purity certification . The carbonate additionally benefits from ISO 17034-certified analytical reference standard availability (CATO Research Chemicals) with full Certificate of Analysis documentation suitable for ANDA regulatory submissions [1]. No equivalent certified reference standard grade has been identified for the carboxylate. This purity differential (≥95% vs. >98.0% GC) represents a meaningful gap when the compound is intended for use as an analytical impurity marker or quantitative reference material.

Chemical purity Procurement specifications Quality control

Supplier Ecosystem and Procurement Accessibility: Single-Source Carboxylate vs. Multi-Vendor Carbonate

1-Chloroethyl cyclohexanecarboxylate (CAS 58304-47-5) is currently available from a limited supplier base: Biosynth (the manufacturer), distributed through Hoelzel-Biotech and CymitQuimica in unit sizes of 25 mg and 50 mg [1]. By contrast, 1-chloroethyl cyclohexyl carbonate (CAS 99464-83-2) is listed by at least 15 global suppliers including TCI Chemicals, Fisher Scientific, CATO Research Chemicals, Leyan, and numerous China-based manufacturers with bulk quantities up to 25 g and 250 g available . The carboxylate's restricted supplier landscape and small unit sizes (≤50 mg) position it as a specialty research chemical rather than a commodity intermediate, whereas the carbonate benefits from competitive multi-vendor pricing, bulk availability, and established quality assurance infrastructure suitable for pilot-scale and commercial pharmaceutical synthesis .

Supply chain resilience Vendor qualification Procurement planning

Validated Analytical Methods: Absence for Carboxylate vs. Published GC-MS Method for Carbonate

A peer-reviewed, ICH-validated GC-MS method exists for the quantification of 1-chloroethyl cyclohexyl carbonate (CAS 99464-83-2) as a genotoxic impurity in Candesartan Cilexetil drug substance, achieving an LOD of 0.007 µg/mL, LOQ of 0.021 µg/mL, accuracy within 99–105% recovery, and linearity with a correlation coefficient of 0.99997 across the validated range [1]. A second independent GC-MS/MS method, published in 2024, confirmed the detectability of the carbonate in finished Candesartan Cilexetil tablets with an LOQ of 4.4 ng/mL and an average recovery of 95.6% (RSD = 6.3%, n = 9) [2]. No equivalent validated analytical method has been published for 1-chloroethyl cyclohexanecarboxylate (CAS 58304-47-5). The absence of a published, validated method means that any laboratory wishing to use the carboxylate in a quantitative impurity profiling or release testing context must undertake de novo method development and full ICH validation.

Analytical method validation Genotoxic impurity quantification ICH guidelines

Optimal Procurement and Application Scenarios for 1-Chloroethyl Cyclohexanecarboxylate (CAS 58304-47-5) Based on Quantitative Differentiation Evidence


Analytical Comparator and System Suitability Standard in Chromatographic Methods Targeting 1-Chloroethyl Cyclohexyl Carbonate

The 16 Da mass difference and distinct InChIKey (HDROJQNEUPUFCP-UHFFFAOYSA-N) between 1-chloroethyl cyclohexanecarboxylate and its carbonate analog make the carboxylate an ideal orthogonal comparator for chromatographic method development. In GC-MS or LC-MS workflows targeting the carbonate genotoxic impurity in Candesartan Cilexetil, the carboxylate can serve as a system suitability marker to confirm column selectivity and detector resolution between the two closely related 1-chloroethyl cyclohexyl species [1]. This application is directly supported by the structural differentiation evidence (ΔMW = 16 Da) and the non-hazardous shipping classification, which simplifies handling during routine laboratory use [2].

Exploratory Medicinal Chemistry Scaffold for Phosphodiesterase 4 (PDE4) Inhibitor Design

Cyclohexanecarboxylate esters constitute a validated molecular scaffold for PDE4 inhibitor development, with 1,4-cyclohexanecarboxylate derivatives demonstrating potent and selective PDE4 inhibition in cellular and in vivo asthma models [1]. 1-Chloroethyl cyclohexanecarboxylate, as a functionalized cyclohexanecarboxylate building block bearing a reactive 1-chloroethyl ester moiety, can serve as a versatile intermediate for nucleophilic substitution or transesterification reactions to generate structurally diverse PDE4-targeted compound libraries [2]. This application leverages the compound's positioning as a 'versatile small molecule scaffold' and its availability as a research-grade building block, capitalizing on the reactive chloroethyl handle that is absent in simple cyclohexanecarboxylate esters.

Low-Regulatory-Burden Research Intermediate for Academic and Early-Stage Discovery Programs

For academic laboratories and early-stage drug discovery programs operating outside GMP/GLP environments, the non-hazardous shipping classification ('Not controlled, not hazardous for shipping') of 1-chloroethyl cyclohexanecarboxylate eliminates the need for Dangerous Goods shipping declarations, specialized storage, and institutional safety committee approvals that are mandatory for the GHS Danger-classified carbonate analog [1]. This reduced regulatory friction enables faster procurement timelines and lower overhead costs for exploratory synthesis programs where the 1-chloroethyl cyclohexyl architectural motif is desired but the genotoxic impurity implications of the carbonate are not relevant to the research question [2].

Process-Related Impurity Investigation in Candesartan Cilexetil Manufacturing

During impurity profiling of the key intermediate in Candesartan Cilexetil synthesis (TCV-116), a novel chloro alkyl carbonate ester analogue was identified as a process-related impurity requiring structural elucidation by high-resolution mass spectrometry and NMR [1]. 1-Chloroethyl cyclohexanecarboxylate, as a structurally related but chemically distinct carboxylate ester, can serve as a reference compound to investigate whether parallel carboxylate ester impurities may form through alternative synthetic pathways involving cyclohexanecarboxylic acid rather than cyclohexanol starting materials. This application is directly relevant to pharmaceutical process chemistry groups seeking comprehensive impurity fate and purge understanding during ANDA development [2].

Quote Request

Request a Quote for 1-Chloroethyl Cyclohexanecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.